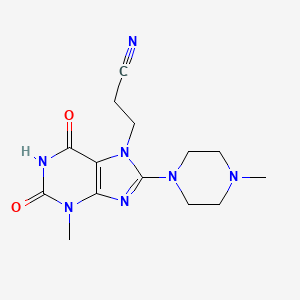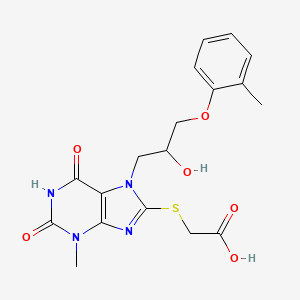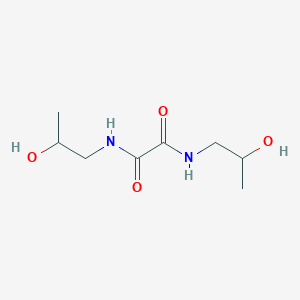![molecular formula C13H13N3O B7773414 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone CAS No. 5655-67-4](/img/structure/B7773414.png)
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is a heterocyclic compound with the molecular formula C13H13N3O. It is characterized by a fused ring system that includes a pyrazole and a benzimidazole moiety.
作用机制
Target of Action
Similar compounds have been reported to inhibit cdk2 and HSP90 , which are significant targets in cancer treatment. CDK2 is a cyclin-dependent kinase involved in cell cycle regulation, while HSP90 is a heat shock protein that assists in protein folding and stability .
Mode of Action
For instance, inhibition of CDK2 can lead to cell cycle arrest, while inhibition of HSP90 can disrupt protein folding and stability, leading to cell death .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk2 inhibition) and protein folding and stability (via hsp90 inhibition) .
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and disrupt protein folding and stability, leading to cell death .
准备方法
The synthesis of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2,4-dimethylpyrazole with o-phenylenediamine, followed by cyclization and subsequent acetylation to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
化学反应分析
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their chemical properties and biological activities.
Benzimidazole derivatives: These compounds have a benzimidazole core but vary in their substituents, leading to different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds .
属性
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOBVIVDMTQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971991 |
Source


|
| Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-67-4 |
Source


|
| Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773337.png)
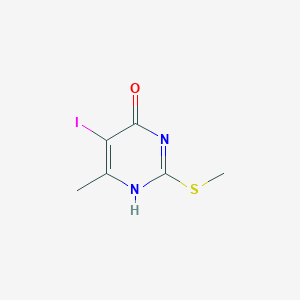
![2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol](/img/structure/B7773348.png)
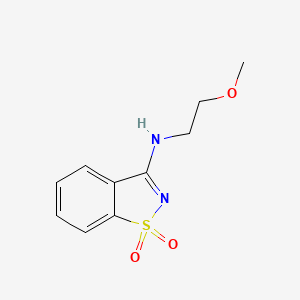
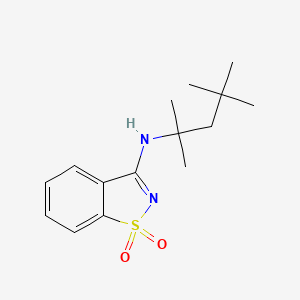
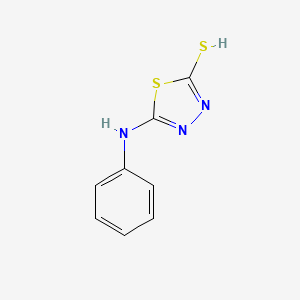
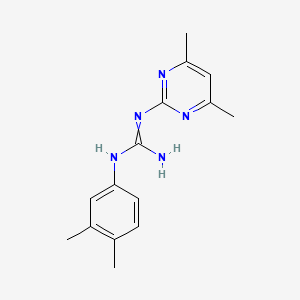
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7773389.png)
![4-[[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B7773394.png)
![ethyl (2E)-2-cyano-3-[(2-methoxyphenyl)amino]prop-2-enoate](/img/structure/B7773401.png)
![N-[6-(4-Fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-fluorophenyl)amine](/img/structure/B7773407.png)
